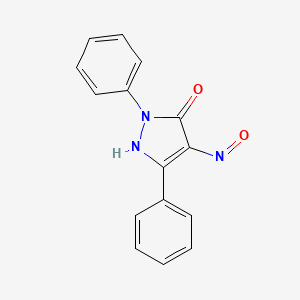

4-nitroso-2,5-diphenyl-1H-pyrazol-3-one

Description

Properties

IUPAC Name |

4-nitroso-2,5-diphenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15-14(17-20)13(11-7-3-1-4-8-11)16-18(15)12-9-5-2-6-10-12/h1-10,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKMKHLPHXUNRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392586 | |

| Record name | 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644758 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62349-51-3 | |

| Record name | 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one typically involves the cyclocondensation of hydrazines with diketones or their derivatives. One common method includes the reaction of 1,3-diphenyl-1,3-propanedione with nitrosating agents under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization and nitrosation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Nitroso-2,5-diphenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-Nitro-2,5-diphenyl-1H-pyrazol-3-one.

Reduction: 4-Amino-2,5-diphenyl-1H-pyrazol-3-one.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

4-Nitroso-2,5-diphenyl-1H-pyrazol-3-one has shown potential as an antimicrobial agent . Studies indicate that compounds containing pyrazole moieties exhibit various biological activities, including:

- Antibacterial

- Antifungal

- Antiviral

- Antitumor

Research has demonstrated that this compound interacts with biological molecules, suggesting potential binding affinities with proteins involved in disease pathways, which may lead to its use in drug development .

Antitumor Activity

A study highlighted that derivatives of this compound possess significant antitumor activity. This was assessed through various in vitro assays, where the compound exhibited cytotoxic effects against cancer cell lines . The mechanisms of action are believed to involve induction of apoptosis and inhibition of cell proliferation.

Antioxidant Properties

Research has also focused on the antioxidant properties of this compound. Molecular docking studies suggest that it can effectively scavenge free radicals and reduce oxidative stress in biological systems, making it a candidate for further exploration in oxidative stress-related diseases .

Data Table: Biological Activities of this compound

| Activity Type | Effectiveness | Study Reference |

|---|---|---|

| Antimicrobial | High | |

| Antitumor | Significant | |

| Antioxidant | Moderate |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using different cancer cell lines to evaluate the cytotoxic effects of this compound. The results showed that treatment with varying concentrations led to significant cell death, with IC50 values indicating high potency against specific cancer types .

Mechanism of Action

The mechanism of action of 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of signaling pathways. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- The nitroso group in the target compound distinguishes it from analogs with alkyl or aryl substituents at position 4, enabling unique reactivity (e.g., participation in cycloadditions or redox reactions) .

- Bulky substituents (e.g., imidazole-sulfanyl chains in ) reduce crystallinity but enhance biological targeting.

Reactivity Profile

The nitroso group in this compound is critical for its reactivity. Evidence from nitrosoimidazoles demonstrates that nitroso-heterocycles undergo ring-opening reactions under acidic conditions (e.g., the Cusmano-Ruccia reaction), yielding oxadiazole derivatives (Scheme 1) . By analogy, the target compound may react similarly, forming fused heterocycles or acting as an electrophile in nucleophilic substitutions. In contrast, non-nitroso pyrazolones (e.g., 5-aryl derivatives ) lack this reactivity, instead participating in keto-enol tautomerism or hydrogen bonding.

Biological Activity

4-Nitroso-2,5-diphenyl-1H-pyrazol-3-one (commonly referred to as MFCD00385533) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its reactivity and biological activity. The molecular formula is , and it features a pyrazole ring which is known for its diverse pharmacological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It has been shown to modulate enzymatic activities and influence signaling pathways, leading to various biological responses. The compound's mechanism involves:

- Binding to Enzymes : The compound can inhibit or activate specific enzymes, affecting metabolic pathways.

- Antioxidant Properties : Studies have indicated that it possesses antioxidant capabilities, which can protect cells from oxidative stress .

- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

| Study | Cell Line | Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Selvam et al. | A549 (Lung Cancer) | 61% | 10 |

| Abdel-Hafez et al. | HCT116 (Colon Cancer) | 76% | 10 |

These findings suggest that the compound could be a potential candidate for developing new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In studies comparing its efficacy to standard antibiotics:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug |

|---|---|---|

| E. coli | 15 | Rifampicin |

| Bacillus subtilis | 18 | Penicillin |

These results indicate that this compound may serve as an effective antimicrobial agent.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Anti-inflammatory Activity : A recent study by Selvam et al. demonstrated that derivatives of this compound exhibited up to 85% inhibition of IL-6 at concentrations lower than traditional anti-inflammatory drugs like dexamethasone .

- Antioxidant Properties : Research conducted by PMC indicated that derivatives of pyrazole compounds, including 4-nitroso derivatives, showed excellent antioxidant capabilities through DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.